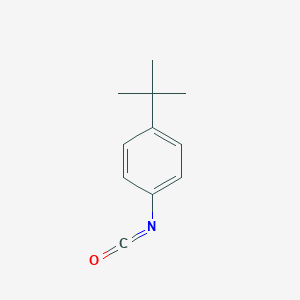
Isocyanate de 4-tert-butylphényle
Vue d'ensemble
Description
4-tert-Butylphenyl isocyanate (4-TBP) is an organic compound belonging to the family of isocyanates. It is a white crystalline solid with a melting point of 58 °C and a boiling point of 151 °C. 4-TBP is a versatile reagent used in a variety of synthetic processes, including the synthesis of a wide range of polymers, surfactants, and other materials. It is also used in the manufacture of pharmaceuticals, cosmetics, and food additives.
Applications De Recherche Scientifique
Synthèse de dérivés d'isoindole
L'isocyanate de 4-tert-butylphényle est utilisé dans la synthèse de composés organiques complexes tels que le N-(4-tert-butylphényl)-5-[(4-fluorophényl)sulfamoyl]-1,3-dihydro-2H-isoindole-2-carboxamide. Ce processus implique la création de nouvelles molécules qui pourraient avoir des applications potentielles en pharmacologie et en science des matériaux .
Modification des oxydes de graphite
Il est utilisé dans la préparation d'oxydes de graphite traités à l'isocyanate (iGOs), qui peuvent être exfoliés dans des solvants aprotiques polaires pour obtenir des nanoplaquettes d'oxyde de graphène. Cette application est importante dans le domaine de la nanotechnologie et de l'ingénierie des matériaux .
Structures métallo-organiques (MOF)
Ce composé est également utilisé de manière post-synthétique pour modifier les structures métallo-organiques afin d'obtenir des structures microporeuses fonctionnalisées à l'urée. Les MOF ont diverses applications, notamment le stockage de gaz, la séparation et la catalyse .
Recherche en protéomique
En protéomique, l'this compound peut être utilisé comme réactif pour la caractérisation et l'identification des protéines, aidant à comprendre la structure et la fonction des protéines .
Safety and Hazards
4-tert-Butylphenyl isocyanate is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), respiratory sensitization (Category 1), and specific target organ toxicity – single exposure (Category 3) .
Mécanisme D'action
Target of Action
The primary target of 4-tert-Butylphenyl isocyanate is the respiratory system . Isocyanates are known to react with amines, alcohols, and water, forming ureas, urethanes, and carbamic acids respectively. This reactivity can lead to various biological effects when these compounds come into contact with biological tissues, which contain numerous nucleophilic groups.
Mode of Action
This can disrupt normal cellular processes and lead to various health effects .
Pharmacokinetics
They are also known to be rapidly metabolized and excreted, primarily in the urine .
Result of Action
These can include irritation of the respiratory tract, asthma-like symptoms, and in severe cases, pulmonary edema .
Propriétés
IUPAC Name |
1-tert-butyl-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWBDQJTQTVBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370888 | |
| Record name | 4-tert-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1943-67-5 | |
| Record name | 4-tert-Butylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



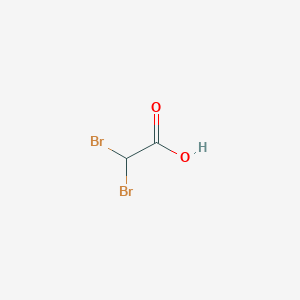
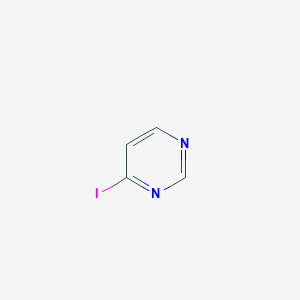
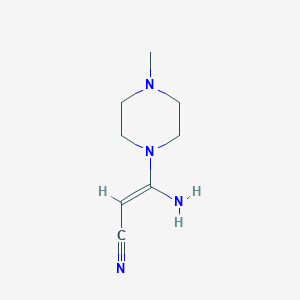
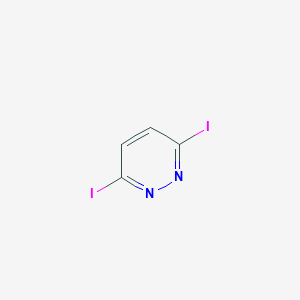
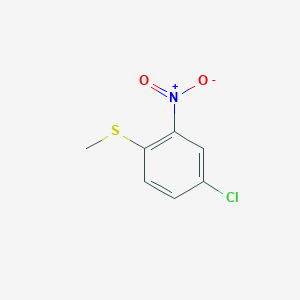


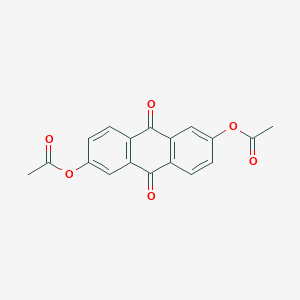
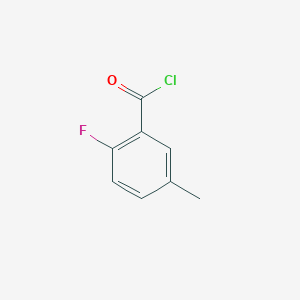
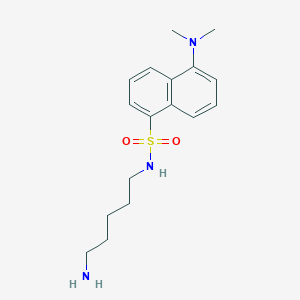

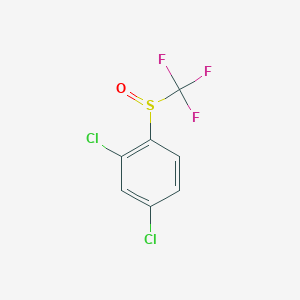
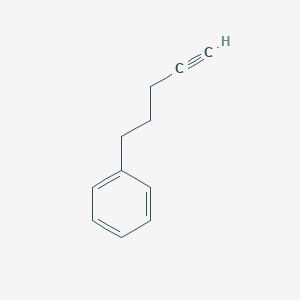
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)